molecular formula C10H11BrCl2O2 B11715794 4-Bromo-1,2-bis(2-chloroethoxy)benzene

4-Bromo-1,2-bis(2-chloroethoxy)benzene

Cat. No.: B11715794
M. Wt: 314.00 g/mol
InChI Key: HSDUKGSHZJVFMM-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis(2-chloroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a bromine atom and two 2-chloroethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-bis(2-chloroethoxy)benzene typically involves the reaction of 4-bromophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the 2-chloroethoxy group. The reaction conditions usually involve heating the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-bis(2-chloroethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethoxy groups can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the aromatic ring, leading to debromination or hydrogenation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).

Major Products

    Nucleophilic Substitution: Formation of substituted ethers or thioethers.

    Oxidation: Production of quinones or other oxidized aromatic compounds.

    Reduction: Formation of debrominated or hydrogenated aromatic compounds.

Scientific Research Applications

4-Bromo-1,2-bis(2-chloroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-bis(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2-bis(2-chloroethoxy)benzene: Characterized by the presence of bromine and chloroethoxy groups.

    4-Bromo-1,2-bis(2-methoxyethoxy)benzene: Similar structure but with methoxyethoxy groups instead of chloroethoxy.

    4-Chloro-1,2-bis(2-chloroethoxy)benzene: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the combination of bromine and chloroethoxy groups, which impart specific reactivity and properties. The presence of bromine enhances its electrophilic character, making it more reactive in substitution reactions compared to its chloro-substituted analogs.

Properties

Molecular Formula

C10H11BrCl2O2

Molecular Weight

314.00 g/mol

IUPAC Name

4-bromo-1,2-bis(2-chloroethoxy)benzene

InChI

InChI=1S/C10H11BrCl2O2/c11-8-1-2-9(14-5-3-12)10(7-8)15-6-4-13/h1-2,7H,3-6H2

InChI Key

HSDUKGSHZJVFMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCCCl)OCCCl

Origin of Product

United States

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